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molecular formula C14H13NO2 B041780 Benzyl p-aminobenzoate CAS No. 19008-43-6

Benzyl p-aminobenzoate

Cat. No. B041780
M. Wt: 227.26 g/mol
InChI Key: DAOPOOMCXJPWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06479548B2

Procedure details

A solution of mono-methyl terephthalate (4.00 g, 22 mmol) in ethyl acetate (25 mL) and DMF (0.1 mL) was cooled in an ice bath and treated with oxalyl chloride (11 mL, 2N in CH2Cl2, 22 mmol) over 30 minutes. After stirring 2 hours at room temperature the solvent was removed on a rotary evaporator and the residue dissolved in CH2Cl2 (20 mL) and added to a solution of benzyl 4-aminobenzoate (5.00 g, 22 mmol) in CH2Cl2 (25 mL) and triethylamine (4.3 mL, 31 mmol) at −60° C. The reaction mixture was warmed to room temperature for 1 hour and then partitioned between water and ethyl acetate. The ethyl acetate layer was dried over sodium sulfate, filtered, and evaporated. The residue was recrystallized from t-butyl methyl ether to give 5.85 g of compound 8.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
4.3 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC)(=O)[C:2]1[CH:10]=[CH:9][C:5]([C:6]([O-:8])=O)=[CH:4][CH:3]=1.C(Cl)(=O)C(Cl)=O.[NH2:20][C:21]1[CH:36]=[CH:35][C:24](C(OCC2C=CC=CC=2)=O)=[CH:23][CH:22]=1.C(N(CC)CC)C>C(OCC)(=O)C.CN(C=O)C.C(Cl)Cl>[C:6]([NH:20][C:21]1[CH:36]=[CH:35][CH:24]=[CH:23][CH:22]=1)(=[O:8])[C:5]1[CH:4]=[CH:3][CH:2]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)[O-])C=C1)(=O)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC=C(C(=O)OCC2=CC=CC=C2)C=C1
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 2 hours at room temperature the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in CH2Cl2 (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from t-butyl methyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.85 g
YIELD: CALCULATEDPERCENTYIELD 134.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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